molecular formula C10H12O2S B3003982 (3R,4S)-4-Methoxy-3,4-dihydro-2H-chromene-3-thiol CAS No. 2378489-96-2

(3R,4S)-4-Methoxy-3,4-dihydro-2H-chromene-3-thiol

Cat. No.: B3003982
CAS No.: 2378489-96-2
M. Wt: 196.26
InChI Key: OLUIXRGXUQGGDE-ZJUUUORDSA-N
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Description

(3R,4S)-4-Methoxy-3,4-dihydro-2H-chromene-3-thiol is a chiral compound with a unique structure that includes a chromene ring, a methoxy group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Methoxy-3,4-dihydro-2H-chromene-3-thiol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary or catalyst to induce the desired stereochemistry during the formation of the chromene ring. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired stereochemistry and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Methoxy-3,4-dihydro-2H-chromene-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The chromene ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of dihydrochromene derivatives.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

(3R,4S)-4-Methoxy-3,4-dihydro-2H-chromene-3-thiol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Methoxy-3,4-dihydro-2H-chromene-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The chromene ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl]methanol hydrochloride
  • (3R,4S)-4,6,8-trihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one

Uniqueness

(3R,4S)-4-Methoxy-3,4-dihydro-2H-chromene-3-thiol is unique due to its specific stereochemistry and the presence of both a methoxy group and a thiol group. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3R,4S)-4-methoxy-3,4-dihydro-2H-chromene-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-11-10-7-4-2-3-5-8(7)12-6-9(10)13/h2-5,9-10,13H,6H2,1H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUIXRGXUQGGDE-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(COC2=CC=CC=C12)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H](COC2=CC=CC=C12)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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